1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, including the formation of the pyridazine ring and the introduction of the substituents. The general synthetic route can be summarized as follows:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the 4-methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-methylpiperidin-1-ylsulfonyl chloride, under basic conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 4-aminobenzoic acid, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), palladium on carbon (for hydrogenation reactions)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may bind to receptors and modulate their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-(4-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-methyl ester: This compound has a methyl ester group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-17-3-7-20(8-4-17)28-16-13-22(29)23(26-28)24(30)25-19-5-9-21(10-6-19)33(31,32)27-14-11-18(2)12-15-27/h3-10,13,16,18H,11-12,14-15H2,1-2H3,(H,25,30) |
InChI Key |
UARPDRQZFWFKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.